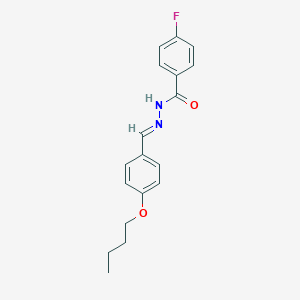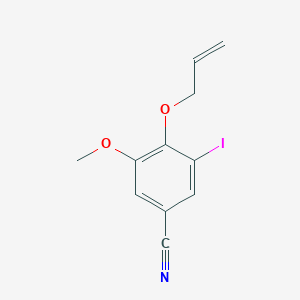![molecular formula C12H14INO5 B450879 ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B450879.png)
ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, an iodo-substituted aromatic ring, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps. One common method starts with the iodination of a methoxy-substituted phenol. The resulting iodo-methoxyphenol is then subjected to a formylation reaction to introduce the formyl group. This intermediate is then reacted with hydroxylamine to form the hydroxyimino group. Finally, the ethyl ester is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The iodo group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of nitro-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various aryl or alkyl-substituted derivatives.
Applications De Recherche Scientifique
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with biological targets, while the iodo group can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-chloro-6-methoxyphenoxy}acetate: Similar structure but with a chloro group instead of an iodo group, which may affect its reactivity and binding properties.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-bromo-6-methoxyphenoxy}acetate: Contains a bromo group, which can also participate in halogen bonding but with different strength compared to the iodo group.
Ethyl {4-[(E)-(hydroxyimino)methyl]-2-fluoro-6-methoxyphenoxy}acetate: The fluoro group is smaller and more electronegative, potentially leading to different biological activities.
The uniqueness of this compound lies in the presence of the iodo group, which can enhance its reactivity and binding interactions in various applications.
Propriétés
Formule moléculaire |
C12H14INO5 |
|---|---|
Poids moléculaire |
379.15g/mol |
Nom IUPAC |
ethyl 2-[4-[(E)-hydroxyiminomethyl]-2-iodo-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C12H14INO5/c1-3-18-11(15)7-19-12-9(13)4-8(6-14-16)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+ |
Clé InChI |
HDGWGEXUWBRAKC-MKMNVTDBSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1I)/C=N/O)OC |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1I)C=NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B450798.png)
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)
![Propyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B450801.png)
![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)


![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B450808.png)


![N-(3,4-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450812.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450815.png)
![{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B450816.png)

